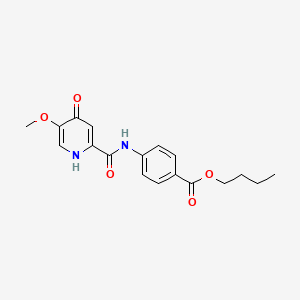![molecular formula C21H25NO3 B6561618 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091074-14-4](/img/structure/B6561618.png)
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide (2-MPA) is a synthetic compound belonging to the family of phenoxyacetamides. It has been studied extensively in scientific research due to its numerous applications in various fields. 2-MPA has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been widely used in scientific research due to its numerous applications. It has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design. It has also been used for the synthesis of various derivatives of phenoxyacetamides, as well as for the synthesis of novel compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is not fully understood. It is believed that the compound binds to proteins in the cell membrane and alters their activity, leading to changes in cellular processes. It has also been proposed that this compound may act as an inhibitor of certain enzymes, leading to changes in the metabolism of cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been shown to affect the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and is easy to synthesize in large quantities. It is also relatively non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, this compound has several limitations for lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic syntheses. It is also relatively expensive, making it difficult to use in large quantities.
Zukünftige Richtungen
There are numerous potential future directions for 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. It could be used to develop novel compounds with potential therapeutic applications. It could also be used to study the structure-activity relationships of phenoxyacetamides and to develop new synthetic methods for their synthesis. In addition, it could be used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new diagnostic and therapeutic strategies.
Synthesemethoden
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized in multiple ways. The most commonly used method is the reaction of 2-methylphenol with 4-phenyloxan-4-ylmethylacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound in high yields.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17-7-5-6-10-19(17)25-15-20(23)22-16-21(11-13-24-14-12-21)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVSUHXLXQDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6561634.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6561636.png)
![2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6561641.png)
